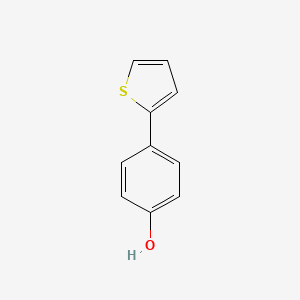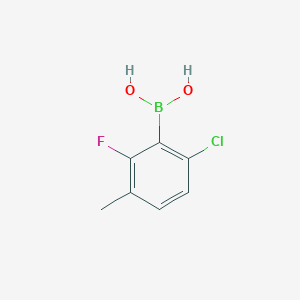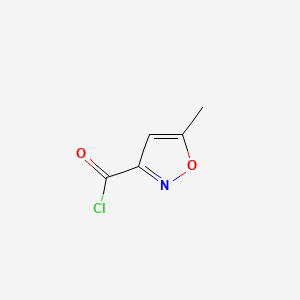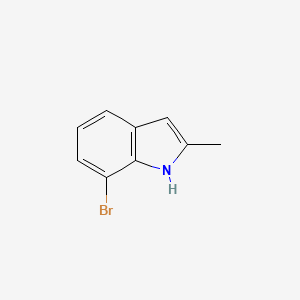
7-Brom-2-methylindol
Übersicht
Beschreibung
7-Bromo-2-methylindole is a chemical compound that belongs to the indole family. It is a heterocyclic organic compound that contains a bromine atom and a methyl group attached to the indole ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffforschung
7-Brom-2-methylindol dient als Baustein in der medizinischen Chemie zur Synthese komplexer Moleküle mit potenziellen therapeutischen Anwendungen. Es ist besonders wertvoll bei der Synthese von Indol-haltigen Metallkomplexen, die eine signifikante biologische und pharmakologische Aktivität gezeigt haben . Diese Komplexe werden hinsichtlich ihres potenziellen Einsatzes bei der Behandlung verschiedener Krebsarten und anderer Krankheiten untersucht.
Biotechnologische Produktion
In der Biotechnologie wird this compound zur Produktion halogenierter und oxygenierter Indolderivate durch mikrobielle Zellfabriken verwendet . Diese Derivate finden Anwendung als natürliche Farbstoffe und besitzen eine biologische Aktivität mit therapeutischem Potenzial, wodurch eine nachhaltige Alternative zu traditionellen Produktionsmethoden aus Steinkohleteer geboten wird.
Industrielle Chemie
Die Verbindung wird in der industriellen Chemie als Vorläufer für die Synthese verschiedener heterocyclischer Gerüste über Cycloadditionsreaktionen eingesetzt . Diese Reaktionen sind atomeffizient und grün und stehen im Einklang mit nachhaltigen Praktiken in der chemischen Produktion.
Organische Synthese
This compound spielt eine wichtige Rolle in der organischen Synthese, insbesondere bei der Konstruktion von Indol-Molekülen, die in ausgewählten Alkaloiden vorhanden sind . Seine Reaktivität ermöglicht die Herstellung verschiedener biologisch aktiver Verbindungen und trägt zu Fortschritten in der Synthese von Naturstoffen und Medikamenten bei.
Materialwissenschaft
In der Materialwissenschaft wird diese Verbindung hinsichtlich ihres Potenzials zur Herstellung neuer Materialien mit einzigartigen Eigenschaften untersucht . Seine molekulare Struktur könnte der Schlüssel zur Entwicklung neuartiger Polymere oder anderer fortschrittlicher Materialien sein.
Analytische Chemie
This compound wird in der analytischen Chemie zur Entwicklung neuer analytischer Methoden, einschließlich Chromatographie und Spektroskopie, eingesetzt . Seine besonderen chemischen Eigenschaften machen es zu einem geeigneten Standard oder Reagenz in verschiedenen analytischen Verfahren.
Wirkmechanismus
Target of Action
Indole derivatives, to which 7-bromo-2-methylindole belongs, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties . These interactions can result in changes at the cellular level, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathways contribute to the overall therapeutic potential of indole derivatives .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, indicating that they likely have significant molecular and cellular effects .
Action Environment
Environmental factors can significantly impact the action of chemical compounds, including their interaction with targets, their stability, and their overall efficacy .
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGQGALXHJBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403000 | |
| Record name | 7-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302912-38-5 | |
| Record name | 7-Bromo-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


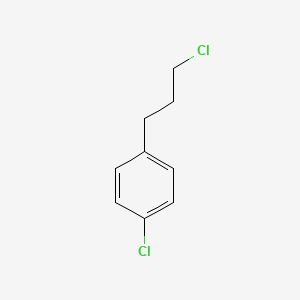
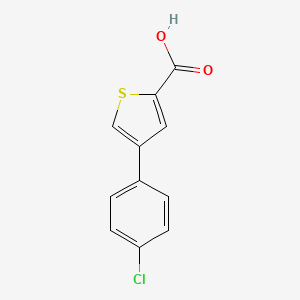

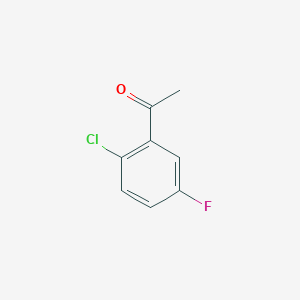



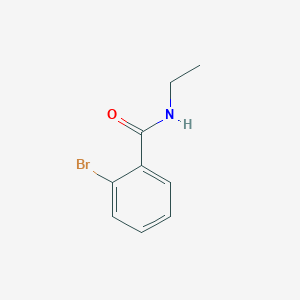
![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)
